molecular formula C13H8O3 B1336859 3-Hydroxyxanthen-9-one CAS No. 3722-51-8

3-Hydroxyxanthen-9-one

Cat. No. B1336859
CAS RN: 3722-51-8
M. Wt: 212.2 g/mol
InChI Key: XCJHDJAODLKGLG-UHFFFAOYSA-N
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Description

3-Hydroxyxanthen-9-one is a chemical compound that belongs to the xanthene class, which is a tricyclic aromatic system known for its fluorescence properties and relevance in biological systems. Xanthenes and their derivatives have been widely studied due to their potential applications in medicinal chemistry and as fluorescent dyes .

Synthesis Analysis

The synthesis of xanthen-3-one derivatives has been approached through various methods. A two-step synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores has been reported, which involves the condensation of aryl aldehydes with fluororesorcinol, followed by oxidative cyclization with DDQ . Another study describes the synthesis of 3-methylbut-2-enylated 1,3,5-trihydroxyxanthones, which are considered biogenetic precursors of certain natural compounds, using a catalytic amount of BF3-etherate . Additionally, a reliable one-pot synthesis protocol for 2,6,7-trihydroxyxanthen-3-ones using alkali peroxosulfates has been developed, confirming the structures via NMR spectroscopy .

Molecular Structure Analysis

The molecular structure and vibrational spectral analysis of xanthen-3-one derivatives have been conducted using quantum chemical calculations and experimental techniques such as FT-IR and FT-Raman spectroscopy. For instance, the molecular structure of 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol has been investigated, revealing interesting features like intramolecular hydrogen bonding and the barrier of planarity between stable conformations .

Chemical Reactions Analysis

Xanthen-3-one derivatives undergo various chemical reactions, including skeletal transformations and redox reactions. Treatment of 1,4-dihydroxythioxanthen-9-one with iodic acid can lead to different products depending on the reaction conditions . The redox behavior of 9-(1,3-dithiol-2-ylidene)thioxanthene derivatives has been studied, showing inverted redox potentials and aromaticity in the oxidized states .

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthen-3-one derivatives are influenced by their molecular structure. The presence of hydroxyl groups and other substituents can significantly affect their properties, such as fluorescence and antioxidant potency. For example, the antioxidant potential of 9-aryl substituted 2,6,7-trihydroxyxanthen-3-one derivatives has been evaluated, indicating that electron-donating groups can enhance the reducing power of these compounds . The bonding and structural details of related ylides have also been elucidated through X-ray crystallography, highlighting the role of intramolecular hydrogen bonding .

Scientific Research Applications

  • Chemical Properties :

  • Applications in Medicinal Chemistry :

  • Applications in Organic Chemistry :

  • Anti-Inflammatory Agent :

  • Antioxidant Activity :

  • Inhibitor of Microsomal Lipid Peroxidation :

    • 3-Hydroxyxanthone has been found to inhibit NADPH-catalysed lipid peroxidation in human umbilical vein endothelial cells (HUVECs) .
  • Modulator of Nrf2 Pathway :

    • Xanthones, including 3-Hydroxyxanthen-9-one, have demonstrated anti-inflammatory and antioxidant effects by in vitro and in vivo modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway .

Safety And Hazards

The safety information available indicates that 3-Hydroxyxanthen-9-one has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, and H319 .

Future Directions

The future directions for the research on 3-Hydroxyxanthen-9-one and other xanthones include further investigations to fully disclose their mechanism of action and to improve their potential clinical outcomes . The development of new xanthones and the isolation of xanthone natural products are also areas of interest .

properties

IUPAC Name

3-hydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJHDJAODLKGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418770
Record name 3-Hydroxyxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyxanthen-9-one

CAS RN

3722-51-8
Record name 3-Hydroxyxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Resorcinol (5.5 g, 50 mmol) and methyl salicylate (11.0 g, 72 mmol) were refluxed for 5 h using a Dean-Stark trap to remove H2O and MeOH. The resulting black oil was chromatographed over silica with 20% ethyl acetate-hexane as eluent. A yellow solid was isolated which was subsequently recrystallized from ethyl acetate to give 1.3 g (12.3%) of 3-hydroxy-9H-xanthen-9-one (lit. mp 242° C.). Literature references to the synthesis of this compound: R. J. Patolia and K. N. Trivedi, Indian J. Chem., 22B, 444 (1983); J. S. H. Davies, F. Scheinmann, and H. Suschitzky, J. Org. Chem., 23, 307 (1958). ##STR37##
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Piazzi, F Belluti, A Bisi, S Gobbi, S Rizzo… - Bioorganic & Medicinal …, 2007 - Elsevier
… The 3-hydroxyxanthen-9-one was treated with 1-bromo-ω-chloroalkanes or ω-dibromoalkanes (according to commercial availability) in the presence of K 2 CO 3 to afford ω-haloalkoxy …
A Rampa, L Piazzi, F Belluti, S Gobbi… - Journal of Medicinal …, 2001 - ACS Publications
… g (0.01 mol) of 3-hydroxyxanthen-9-one and 5.18 g (0.02 mol… g (0.01 mol) of 3-hydroxyxanthen-9-one and 5.44 g (0.02 mol) … g (0.01 mol) of 3-hydroxyxanthen-9-one and 5.72 g (0.02 mol…
Number of citations: 102 0-pubs-acs-org.brum.beds.ac.uk
M Meisenbach, H Echner, W Voelter - Chemical Communications, 1997 - pubs.rsc.org
… The starting material, 3-hydroxyxanthen-9-one 1, was synthesized in good yield via a three-step procedure from o-chlorobenzoic acid and m-methoxyphenol.Treatment of 1 with sodium …
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk
A Rampa, A Bisi, P Valenti, M Recanatini… - Journal of medicinal …, 1998 - ACS Publications
… A stirred suspension of 2.12 g (0.01 mol) of 3-hydroxyxanthen-9-one, 1.85 g (0.01 mol) of 1-bromo-5-chloropentane, and 1.4 g (0.01 mol) of K 2 CO 3 in dry acetone was refluxed for 24 h…
Number of citations: 106 0-pubs-acs-org.brum.beds.ac.uk
PD Samiullah - 2012 - wrap.warwick.ac.uk
This thesis describes the development of new methods for the synthesis of mono-, diand trihydroxylated tetrahydroxanthones which are structural elements of a range of important …
Number of citations: 2 wrap.warwick.ac.uk
J Ruangsuriya, J Sichaem, A Tantraworasin, S Saeteng… - Scientifica, 2023 - hindawi.com
Reactive oxygen species (ROS) contribute to cancer growth and metastasis. Using antioxidants to modulate cellular ROS levels is a promisingstrategy for cancer prevention and …
Number of citations: 8 www.hindawi.com
RO McClellan - 1980 - osti.gov
This document reports the current status of the Department of Energy's (DOE) Office of Environment (EV) research programs to assess the potential health impacts of increased use of …
Number of citations: 2 www.osti.gov
MP Kim, H Cho, S Kayal, MH Jeon, JK Seo… - The Journal of …, 2023 - ACS Publications
We report the direct radiofluorosulfurylation method for the synthesis of 18 F-labeled fluorosulfuryl derivatives from phenols and amines using an [ 18 F]FSO 2 + transfer agent generated …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk

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